1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a 2-hydroxyphenyl group at one end and a 4-isopropylphenyl group at the other, connected via an α,β-unsaturated ketone bridge (prop-2-en-1-one). Chalcones are known for their conjugated π-system, which contributes to their optical properties and biological activities.
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3 |
InChI Key |
SONSBCPVVSAMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The Claisen-Schmidt condensation is the most widely used method for synthesizing this chalcone derivative. The reaction involves:
-
2-Hydroxyacetophenone as the ketone component.
-
4-Isopropylbenzaldehyde (cuminaldehyde) as the aldehyde component.
-
A base (e.g., NaOH, KOH) in alcoholic solvents (methanol or ethanol).
The mechanism proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.
Stepwise Synthesis (Source )
-
Reactants :
-
2-Hydroxyacetophenone (1.66 mmol, 0.2 mL).
-
Cuminaldehyde (1.66 mmol, 0.24 g).
-
Sodium hydroxide (5 mmol, 0.2 g) in methanol (10 mL).
-
-
Reaction Conditions :
-
Reflux at 65–70°C for 3 hours.
-
Acidification with HCl to pH 2.
-
-
Purification :
-
Filtration of the precipitate.
-
Recrystallization from ethanol.
-
Modifications for Enhanced Yield (Source )
Key Analytical Data
-
1H NMR (DMSO-d6) : δ 8.27 (d, J = 8.1 Hz, 2H), 8.12 (dd, J = 7.5 Hz, 1H), 7.77 (m, 2H), 7.46–7.42 (m, 3H), 2.92 (sept, J = 6.9 Hz, 1H), 1.27 (d, J = 6.9 Hz, 6H).
Advanced Synthesis Methods
Ionic Liquid-Mediated Reactions
-
Catalyst : [Bmim][OTs] (1-butyl-3-methylimidazolium tosylate).
-
Conditions : 100°C for 12 hours.
Purification and Characterization
Recrystallization Techniques
Spectroscopic Characterization
Factors Influencing Reaction Efficiency
Base Concentration
Temperature Control
Solvent Effects
Side Reactions and Mitigation
Common Byproducts
Strategies for Improved Selectivity
-
Dropwise Addition of Aldehyde : Prevents local excess and dimerization.
-
Inert Atmosphere (N₂) : Reduces oxidation of phenolic groups.
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact
Comparative Analysis of Methods
| Method | Yield (%) | Time | Sustainability |
|---|---|---|---|
| Conventional | 75 | 3–5 hours | Moderate |
| Microwave-Assisted | 85* | 10 minutes | High |
| Ionic Liquid-Mediated | 88* | 12 hours | High |
Chemical Reactions Analysis
1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding alcohols.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other electrophiles, forming halogenated or other substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology: Research has shown that this compound exhibits antioxidant and anti-inflammatory properties. It has been investigated for its potential to protect cells from oxidative stress and reduce inflammation in biological systems.
Medicine: The compound has been explored for its potential therapeutic effects, including anticancer and antimicrobial activities. Studies have demonstrated its ability to inhibit the growth of cancer cells and various pathogenic microorganisms.
Industry: In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. In cancer cells, the compound induces apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Structural and Electronic Modifications
The table below compares the substituents, physicochemical properties, and key applications of 1-(2-hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one with analogous chalcones:
Key Findings from Comparative Studies
Electronic and Optical Properties
- DPHP (4-dimethylamino substituent): Exhibits strong intramolecular charge transfer (ICT) due to the electron-donating dimethylamino group, resulting in high hyperpolarizability (β = 4.8 × 10⁻³⁰ esu), making it superior to urea in NLO applications .
- Chlorophenyl Analog (4-Cl substituent): The electron-withdrawing chlorine atom increases dipole moment (μ = 5.2 D) and polarizability, enhancing interactions in antimicrobial assays .
- Isopropyl Substituent (Target Compound): The bulky isopropyl group may reduce crystallinity compared to methoxy or dimethylamino analogs but could improve lipid membrane permeability in biological systems .
Biological Activity
1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a hydroxyl group on one phenyl ring and an isopropyl-substituted phenyl group on the other, contributing to its varied biological properties.
Anticancer Activity
Research indicates that chalcone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Induction of apoptosis |
| 4-Hydroxychalcone | HeLa | 10.0 | Inhibition of tubulin polymerization |
| 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one | A549 | 15.0 | Cell cycle arrest in G2/M phase |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
Antioxidant Activity
Chalcones are also recognized for their antioxidant properties. The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals.
Case Study: Antioxidant Potential
In a study evaluating the antioxidant capacity of various chalcones, it was found that this compound exhibited a significant reduction in oxidative stress markers in vitro, comparable to standard antioxidants like vitamin C.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and enzyme activity.
Table 2: Anti-inflammatory Effects
| Compound | Assay Type | Result |
|---|---|---|
| This compound | TNF-alpha Release | Decreased by 40% |
| Curcumin | TNF-alpha Release | Decreased by 60% |
The results indicate that while the compound is effective in reducing inflammation, it may not be as potent as some established anti-inflammatory agents.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It can affect signaling pathways such as NF-kB and MAPK, which are crucial in cancer and inflammation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
Q & A
Q. Key Data from :
- Crystallographic parameters: Monoclinic system, space group P2₁/c, Z = 4.
- Hydrogen-bond distances: O–H···O = 1.82 Å.
Q. Structure-Activity Relationship (SAR) Table :
| Substituent Position | Bioactivity (IC₅₀, μM) | Mechanism |
|---|---|---|
| 2-OH, 4-Isopropyl | 12.5 (Antioxidant) | ROS scavenging |
| 2-OCH₃, 4-Cl | 8.7 (Anticancer) | Caspase-3 activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
